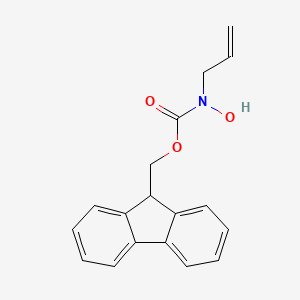

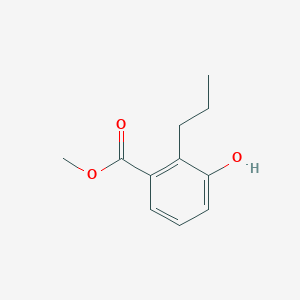

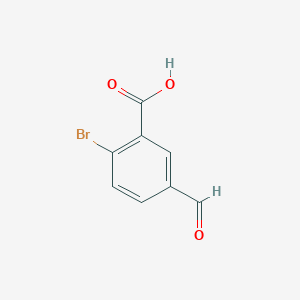

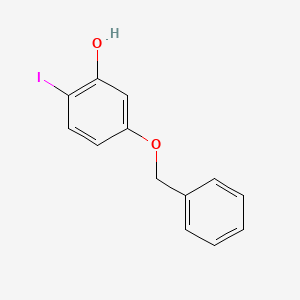

5-(Benzyloxy)-2-iodophenol

概要

説明

This would typically include the compound’s chemical formula, molecular weight, and structural formula. It might also include information about the compound’s appearance (color, state of matter under normal conditions) and any distinctive odor.

Synthesis Analysis

This would involve a detailed explanation of how the compound can be synthesized from its constituent elements or from other compounds. The analysis might also include information about the yield of the synthesis process (how much of the compound can be produced from a given amount of starting material) and any byproducts of the synthesis.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry (the spatial arrangement of its atoms) and any notable features of its electronic structure (such as the presence of delocalized electrons).Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound can undergo. This might include reactions in which the compound is used as a starting material, reactions in which it is produced as a product, and reactions in which it acts as a catalyst.Physical And Chemical Properties Analysis

This would include information about the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents. It might also include information about the compound’s spectroscopic properties (how it interacts with light of various wavelengths).科学的研究の応用

Antimicrobial Activity

- Scientific Field: Pharmaceutical and Medicinal Chemistry .

- Application Summary: “5-(Benzyloxy)-2-iodophenol” is used in the synthesis of novel chalcone derivatives, which have wide applications in pharmaceutical and medicinal chemistry . These compounds are synthesized by coupling with aromatic substituted aldehyde .

- Methods of Application: The compounds are characterized by IR, 13C NMR, 1H NMR, and Mass spectra . They are then screened for antimicrobial activity .

- Results: The synthesized compounds showed antimicrobial activity, but the specific results were not provided in the source .

Anti-Melanogenic Activity

- Scientific Field: Dermatology and Cosmetics .

- Application Summary: “5-(Benzyloxy)-2-iodophenol” is used in the synthesis of a mixed-type inhibitor that has potent anti-melanogenic effects .

- Methods of Application: The inhibitor is synthesized and its inhibitory effect is measured using IC 50 values for monophenolase and diphenolase activities .

- Results: The inhibitor showed potent inhibitory effect with IC 50 values of 12.6 and 4.0 µM for monophenolase and diphenolase activities, respectively .

Synthesis of Cyclization Products

- Scientific Field: Organic Chemistry .

- Application Summary: “5-(Benzyloxy)-2-iodophenol” is used in the synthesis of cyclization products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester .

- Methods of Application: The specific methods of application were not provided in the source .

- Results: The specific results were not provided in the source .

Benzylic Oxidations and Reductions

- Scientific Field: Organic Chemistry .

- Application Summary: “5-(Benzyloxy)-2-iodophenol” is used in benzylic oxidations and reductions . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

- Methods of Application: The specific methods of application were not provided in the source .

- Results: The specific results were not provided in the source .

Synthesis of Benzyl Ethers and Esters

- Scientific Field: Organic Chemistry .

- Application Summary: “5-(Benzyloxy)-2-iodophenol” is used in the synthesis of benzyl ethers and esters . It is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .

- Methods of Application: The active reagent is delivered in situ by N-methylation of 2-benzyloxypyridine .

- Results: The specific results were not provided in the source .

Synthesis of Cyclization Products

- Scientific Field: Organic Chemistry .

- Application Summary: “5-(Benzyloxy)-2-iodophenol” is used in the synthesis of cyclization products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester .

- Methods of Application: The specific methods of application were not provided in the source .

- Results: The specific results were not provided in the source .

Transition Metal Complexes

- Scientific Field: Coordination Chemistry .

- Application Summary: “5-(Benzyloxy)-2-iodophenol” is used in the synthesis of transition metal complexes derived from Schiff base ligands . These complexes have shown promising biological activity and are the focal point of extensive investigations .

- Methods of Application: The specific methods of application were not provided in the source .

- Results: The specific results were not provided in the source .

Synthesis of Tryptophan Derivatives

- Scientific Field: Biochemistry .

- Application Summary: “5-(Benzyloxy)-2-iodophenol” is used in the synthesis of tryptophan derivatives . Tryptophan is an essential amino acid that plays a crucial role in many biological processes .

- Methods of Application: The specific methods of application were not provided in the source .

- Results: The specific results were not provided in the source .

Synthesis of Benzothiazole Derivatives

- Scientific Field: Medicinal Chemistry .

- Application Summary: “5-(Benzyloxy)-2-iodophenol” is used in the synthesis of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives . These derivatives are expected to act as MAO-B inhibitors with antioxidant activities, metal chelating abilities, neuroprotective effects, anti-neuroinflammatory activities and BBB permeation abilities .

- Methods of Application: The specific methods of application were not provided in the source .

- Results: The specific results were not provided in the source .

Safety And Hazards

This would include information about any health risks associated with exposure to the compound, as well as any precautions that should be taken when handling it. It might also include information about the compound’s environmental impact.

将来の方向性

This would involve a discussion of areas for future research. For example, if the compound has shown promise as a drug, future directions might include clinical trials. If the compound has interesting chemical properties, future directions might include further studies to better understand these properties.

I hope this general information is helpful. If you have a specific compound or topic in mind, feel free to ask! I’m here to help.

特性

IUPAC Name |

2-iodo-5-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IO2/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLGGOFJAHCFGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)-2-iodophenol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(Trifluoromethyl)-2-furyl]acetonitrile](/img/structure/B1446769.png)